3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one
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Overview
Description
3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety fused with an indolinone structure, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indolinone compounds .
Scientific Research Applications
3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Oxindole: A structural analog with similar biological activities
Uniqueness
3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one is unique due to its fused indole and indolinone structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological mechanisms .
Properties
Molecular Formula |
C18H16N2O |
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Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C18H16N2O/c21-18-15(14-6-2-4-8-17(14)20-18)10-9-12-11-19-16-7-3-1-5-13(12)16/h1-8,11,15,19H,9-10H2,(H,20,21) |
InChI Key |
QWDVARVQGHJGMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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